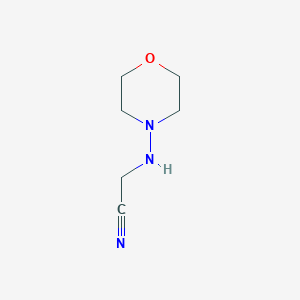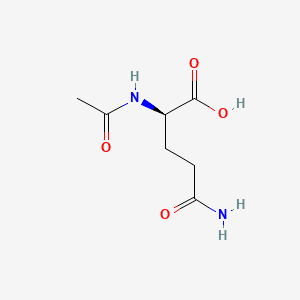
N-Acetyl-D-glutamine
Descripción general
Descripción
N-Acetyl-D-glutamine is an acetylated derivative of the amino acid glutamine. It is a naturally occurring compound found in various biological systems and plays a crucial role in numerous metabolic pathways. This compound is known for its stability and solubility, making it a valuable component in biochemical and pharmaceutical applications.
Mecanismo De Acción
Target of Action
N-Acetyl-D-glutamine primarily targets the glutamine metabolic pathway . It interacts with various enzymes involved in this pathway, such as N-acetylglutamate synthase and ornithine acetyltransferase . These enzymes play crucial roles in the biosynthesis of arginine and the urea cycle .
Mode of Action
This compound interacts with its targets by providing a source of nitrogen and carbon, which are essential for various metabolic processes . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling . It also impacts the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a critical component for protein glycosylation .
Pharmacokinetics
It is known to be a white crystalline powder that is soluble in water and ethanol . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The action of this compound results in various molecular and cellular effects. It is involved in the regulation of a wide range of nitrogen-containing compounds, influencing their intracellular concentration . It also plays a role in the brain glutamate/gamma-amino butyric acid cycle . Moreover, it has been found to inhibit inflammation and neurodegeneration markers in multiple sclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients and metabolites can affect its metabolism . Additionally, the pH of the environment can impact its stability and activity
Análisis Bioquímico
Biochemical Properties
N-Acetyl-D-glutamine participates in various biochemical reactions. It interacts with enzymes such as N-acetylglucosamine-6-phosphate deacetylase, NagA, which catalyzes the hydrolysis of the N-acetyl group of GlcNAc-6-P to yield GlcN-6-P and acetate . These interactions play a crucial role in the glutamine metabolic pathway .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the conversion of glutamine to glutamate through a deamination reaction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may affect metabolic flux or metabolite levels . For instance, it plays a role in the glutamine metabolic pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyl-D-glutamine can be synthesized through the acetylation of D-glutamine. The process typically involves the reaction of D-glutamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using enzymatic methods. Microbial fermentation is a common approach, where specific strains of bacteria or fungi are employed to convert substrates like glucose or glycerol into this compound. This method is preferred due to its efficiency, cost-effectiveness, and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-D-glutamine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed to produce D-glutamine and acetic acid.
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of N-acetyl-D-glutamic acid.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, mild temperature.
Substitution: Various nucleophiles, appropriate solvents.
Major Products:
Hydrolysis: D-glutamine, acetic acid.
Oxidation: N-acetyl-D-glutamic acid.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-D-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Plays a role in cellular metabolism and is used in studies related to protein synthesis and degradation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and as a stabilizer in various formulations
Comparación Con Compuestos Similares
N-Acetyl-D-glucosamine: Another acetylated amino sugar, known for its role in the formation of chitin and glycoproteins.
N-Acetyl-D-galactosamine: Similar to N-Acetyl-D-glucosamine, involved in the synthesis of glycoproteins and glycolipids.
Uniqueness: N-Acetyl-D-glutamine is unique due to its specific role in nitrogen metabolism and its stability under physiological conditions. Unlike other acetylated compounds, it is directly involved in protein synthesis and cellular signaling pathways, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
(2R)-2-acetamido-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRODHGGIIXDV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B3323120.png)

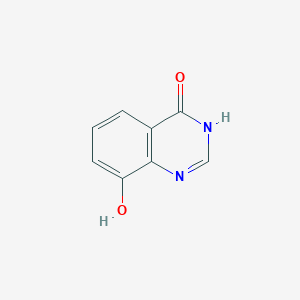
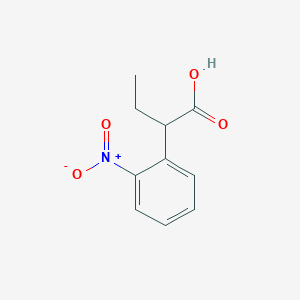

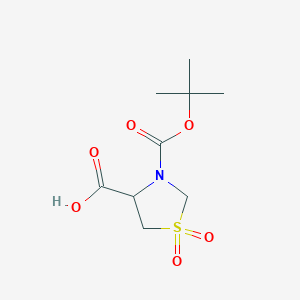
![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)


![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
